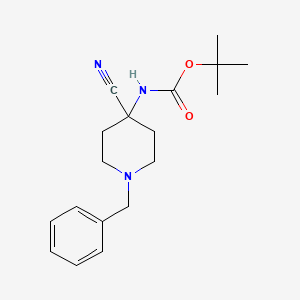

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is a chemical compound with the molecular formula C18H25N3O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl carbamate protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amine group in piperidine with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride. The cyano group is often introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups such as alkyl, aryl, or cyano groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to be used as a protecting group for amines, which is essential in multi-step synthetic processes. The tert-butyl group provides stability and solubility, facilitating reactions under mild conditions.

Synthetic Routes

The synthesis of tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate typically involves the reaction of 4-cyanopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method yields high purity and can be scaled for industrial applications .

Biological Applications

Pharmaceutical Development

The compound is being explored for its potential therapeutic properties, particularly as a precursor in drug development. Its ability to inhibit specific biological pathways makes it a candidate for treating various diseases, including cancers and neurodegenerative disorders .

Mechanism of Action

Research indicates that this compound can interact with molecular targets involved in cell signaling pathways. This interaction may lead to the modulation of protein functions critical in disease progression, making it valuable in developing targeted therapies .

Case Studies and Research Findings

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is utilized to produce fine chemicals and specialty materials. Its stability and reactivity profile allow for its use in formulating complex mixtures required in various applications .

Mecanismo De Acción

The mechanism of action of tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tert-butyl carbamate group can enhance the compound’s stability and selectivity for its target .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl carbamate: A simpler analog used as a protecting group for amines.

Benzyl carbamate: Another protecting group with similar applications but different reactivity.

4-Cyanopiperidine: A related compound without the tert-butyl and benzyl groups.

Uniqueness

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is unique due to its combination of functional groups, which provide distinct reactivity and stability. The presence of the tert-butyl carbamate group offers protection for the amine functionality, while the benzyl and cyano groups introduce additional sites for chemical modification .

Actividad Biológica

Chemical Structure and Properties

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is a synthetic compound with the molecular formula C18H25N3O2. It belongs to the class of piperidine derivatives and is characterized by the presence of a tert-butyl carbamate group, a benzyl moiety, and a cyano group. This structural configuration contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) and subsequent nucleophilic substitutions to introduce the benzyl and cyano groups. The reaction conditions often involve bases like triethylamine to facilitate these transformations .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds related to this compound, particularly against Gram-positive bacteria. For instance, derivatives have shown significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin .

The mechanism of action appears to involve depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential, which is crucial for bacterial survival . This selectivity toward bacterial cells over mammalian cells has been noted, suggesting a favorable safety profile for potential therapeutic use.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The compound can bind to specific enzymes' active sites, inhibiting their catalytic activity. This property makes it a candidate for drug development targeting various diseases, including neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Enzymes | Observed Effects | Reference |

|---|---|---|---|

| Antibacterial | MRSA, VREfm | MIC: 0.78 - 3.125 μg/mL | |

| Enzyme Inhibition | Various Enzymes | Inhibition of catalytic activity |

Study on Antibacterial Efficacy

In a recent study, researchers evaluated the antibacterial properties of several piperidine derivatives, including this compound. The results indicated that these compounds exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Gram-positive bacteria. Notably, they demonstrated no hemolytic activity towards mammalian erythrocytes, underscoring their potential as safe therapeutic agents .

Investigation into Enzyme Interaction

Another research effort focused on the compound's interaction with specific enzymes relevant in disease pathways. By employing structure-based drug design techniques, researchers were able to elucidate the binding affinities and mechanisms through which this compound inhibits target enzymes. These findings suggest that modifications to the compound's structure could enhance its efficacy and selectivity for therapeutic applications .

Propiedades

IUPAC Name |

tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPYNWIADPWOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.